molecular formula C18H14N4O5 B7137514 N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

Cat. No.: B7137514
M. Wt: 366.3 g/mol
InChI Key: UYOBUAAMPHMMMR-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is a complex organic compound known for its unique structure and diverse applications in scientific research. The compound's intricate structure, combining the 1,3-benzoxazol and 2,3-dioxo-1,4-dihydroquinoxaline frameworks, offers various functionalities, making it valuable in multiple fields including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c1-26-8-15-20-13-7-10(3-5-14(13)27-15)19-16(23)9-2-4-11-12(6-9)22-18(25)17(24)21-11/h2-7H,8H2,1H3,(H,19,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOBUAAMPHMMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide typically involves multi-step organic synthesis techniques. The key steps include the formation of the benzoxazol ring followed by the construction of the quinoxaline core. Common reagents include methoxymethyl chloride, benzoxazol precursors, and quinoxaline derivatives. Reaction conditions often involve elevated temperatures, specific catalysts, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial-scale production employs optimized synthetic routes to maximize efficiency and scalability. Techniques such as flow chemistry and continuous production processes are commonly used. Stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can undergo oxidative reactions leading to various derivatives.

  • Reduction: : Capable of reduction, modifying its functional groups.

  • Substitution: : Participates in substitution reactions, especially at the benzoxazol ring.

Common Reagents and Conditions Used

  • Oxidizing agents like potassium permanganate.

  • Reducing agents like lithium aluminum hydride.

  • Conditions like acidic or basic environments depending on the desired reaction.

Major Products Formed: The reactions yield a variety of products, including modified benzoxazol derivatives and quinoxaline analogs with different functional groups attached, which can be utilized for further applications.

Scientific Research Applications

N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide plays a pivotal role in research due to its bioactive properties:

  • Chemistry: : Used as a building block for more complex organic compounds.

  • Biology: : Studies indicate potential as a ligand in binding assays.

  • Medicine: : Investigated for potential therapeutic properties, especially in oncology and neurology.

  • Industry: : Utilized in the development of advanced materials and coatings due to its stable chemical nature.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets and Pathways Involved: : Targets include enzymes and receptors where it binds and modulates activity, influencing biological pathways like cell signaling and gene expression.

  • These interactions are crucial for its potential therapeutic effects, where it may inhibit or activate specific biological processes.

Comparison with Similar Compounds

Similar Compounds: : Includes other benzoxazol and quinoxaline derivatives. Unique Features : Compared to similar compounds, N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide offers unique properties such as enhanced stability and specific bioactivity, which can be attributed to its methoxymethyl group.

This should give you a comprehensive overview of this compound, highlighting its significance and potential applications

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